2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that features a pyridazine ring substituted with a benzenesulfonyl group and a phenylpiperazine moiety. This compound is of interest due to its potential pharmacological properties and its role as a building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring can be synthesized by reacting hydrazine with a 1,4-dicarbonyl compound. The benzenesulfonyl group is introduced via sulfonylation, and the phenylpiperazine moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of pyridazine derivatives with biological targets.
Medicine: Potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial research.
Industry: Its derivatives may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzenesulfonyl group may enhance binding affinity, while the phenylpiperazine moiety can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazine core and exhibit a range of pharmacological activities, including antihypertensive and anti-inflammatory effects.
Phenylpiperazine derivatives: These compounds are known for their central nervous system activity and are used in the treatment of psychiatric disorders.
Uniqueness
2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is unique due to the combination of its structural features, which may confer distinct pharmacological properties. The presence of both a benzenesulfonyl group and a phenylpiperazine moiety in a single molecule allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
2-[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c27-22(26-15-13-25(14-16-26)18-7-3-1-4-8-18)17-30-20-11-12-21(24-23-20)31(28,29)19-9-5-2-6-10-19/h1-12H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJYCPFGCCAGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.